molecular formula C10H19NO3 B8739161 Ethyl 4-(morpholin-4-YL)butanoate CAS No. 88217-57-6

Ethyl 4-(morpholin-4-YL)butanoate

Cat. No. B8739161
CAS RN: 88217-57-6
M. Wt: 201.26 g/mol
InChI Key: UTMWNSLNGASJOH-UHFFFAOYSA-N
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Patent
US08889676B2

Procedure details

A solution of ethyl 4-bromobutyrate (681 mg) in MeCN (5.0 mL) was treated with morpholine (0.61 mL) at rt. The reaction mixture was heated to 80° C. for 3 h and cooled down to rt. It was concentrated under reduced pressure, diluted with EA and the org. layer was washed with water and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The title compound was obtained, without additional purification, as a yellow oil (643 mg; 96% yield).
Quantity
681 mg
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>CC#N>[CH2:8]([O:7][C:5](=[O:6])[CH2:4][CH2:3][CH2:2][N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[CH3:9]

Inputs

Step One
Name
Quantity
681 mg
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
0.61 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to rt
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with EA
WASH
Type
WASH
Details
layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCCN1CCOCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.